molecular formula C13H15NO B131295 5-Methoxy-2,3,4,9-tetrahydro-1h-carbazole CAS No. 68962-14-1

5-Methoxy-2,3,4,9-tetrahydro-1h-carbazole

Cat. No. B131295
CAS RN: 68962-14-1
M. Wt: 201.26 g/mol
InChI Key: HAJZMJYKAQQJIS-UHFFFAOYSA-N
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Description

“5-Methoxy-2,3,4,9-tetrahydro-1h-carbazole” is a derivative of 2,3,4,9-tetrahydro-1H-carbazole . The carbazole group is a tricyclic compound, consisting of two benzene rings fused onto a pyrrole ring .


Synthesis Analysis

The synthesis of 2,3,4,9-tetrahydro-1H-carbazoles involves reactions of substituted phenylhydrazines with cyclohexanone . The oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles can be used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .


Molecular Structure Analysis

The molecular formula of 2,3,4,9-tetrahydro-1H-carbazole is C12H13N . The IUPAC Standard InChI is InChI=1S/C12H13N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,13H,2,4,6,8H2 .


Chemical Reactions Analysis

The oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles can lead to the formation of 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones . The direction of the process depends on the nature of the selected oxidant .


Physical And Chemical Properties Analysis

The molecular weight of 2,3,4,9-tetrahydro-1H-carbazole is 171.2383 . Other physical and chemical properties such as boiling point or melting point are not available in the search results.

Scientific Research Applications

Organocatalysis

Organocatalysis involves using organic molecules as catalysts in chemical reactions. Researchers have developed the first organic-catalyzed synthesis of 5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole embedded in a styrene scaffold. The separation yield of styrene derivatives is excellent, and the process demonstrates high enantioselectivity. Although the enantioselectivity is moderate, this application opens up possibilities for further optimization and exploration .

Photophysics and Fluorescent Probes

The compound 5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole has been used as a fluorescent probe in photophysical studies. Specifically, a keto-tetrahydrocarbazole-based dye called KTHC-57 (5,7-dimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one) has been employed for various photophysical investigations. Its unique properties make it suitable for applications such as fluorescence imaging and sensing .

Safety and Hazards

When handling 2,3,4,9-tetrahydro-1H-carbazole, it’s recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse, use with adequate ventilation, minimize dust generation and accumulation, avoid contact with eyes, skin, and clothing, keep the container tightly closed, and avoid ingestion and inhalation .

Future Directions

The recent increase in interest by researchers toward tetrahydrocarbazole derivatives can be associated with the broad spectrum of biological activity observed among such compounds: they have exhibited antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . A promising route to the functionalization of position 1 in tetrahydrocarbazoles involves the respective tetrahydrocarbazolones that can be converted under mild conditions into various functionalized tetrahydrocarbazoles .

Mechanism of Action

Target of Action

The primary targets of 5-Methoxy-2,3,4,9-tetrahydro-1h-carbazole are serum albumins, specifically bovine serum albumin (BSA) and human serum albumin (HSA) . These proteins play a vital role in increasing the solubility of hydrophobic drugs in the blood plasma, binding with bio-active molecules, and maintaining colloid blood pressure .

Mode of Action

The interaction of 5-Methoxy-2,3,4,9-tetrahydro-1h-carbazole with its targets can be explored using steady state and time-resolved fluorescence techniques . These techniques serve as highly sensitive monitors to assess the degree of restrictions imparted by the micro-environments of serum albumins . The compound’s interaction with its targets results in changes that can be observed through these techniques .

Biochemical Pathways

It is known that serum albumins, the primary targets of this compound, are involved in various biophysical and biochemical pathways .

Pharmacokinetics

The interaction of the compound with serum albumins suggests that it may have good bioavailability, as serum albumins can increase the solubility of hydrophobic drugs in the blood plasma .

Result of Action

Its interaction with serum albumins suggests that it may influence the function of these proteins, which play a vital role in various biological processes .

Action Environment

The action of 5-Methoxy-2,3,4,9-tetrahydro-1h-carbazole can be influenced by various environmental factors. For instance, the degree of restrictions imparted by the micro-environments of serum albumins can affect the compound’s interaction with these proteins . Additionally, the nature of the selected oxidant can influence the oxidation of the compound, leading to the formation of different products .

properties

IUPAC Name

5-methoxy-2,3,4,9-tetrahydro-1H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-15-12-8-4-7-11-13(12)9-5-2-3-6-10(9)14-11/h4,7-8,14H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJZMJYKAQQJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C3=C(N2)CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00507882
Record name 5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2,3,4,9-tetrahydro-1h-carbazole

CAS RN

68962-14-1
Record name 5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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